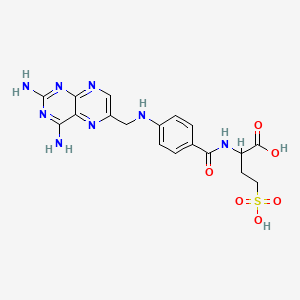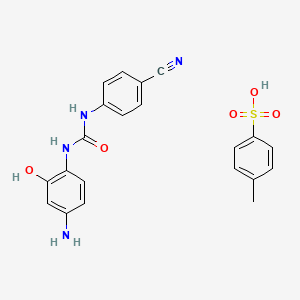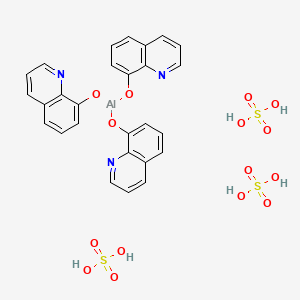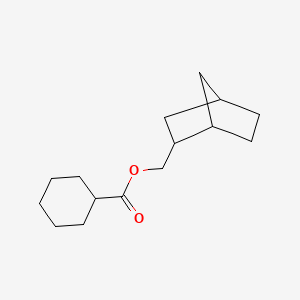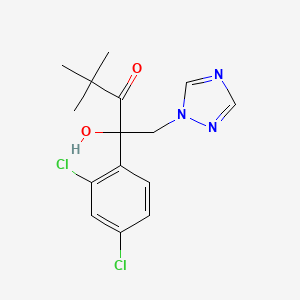
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- involves multiple steps, including the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- exerts its effects involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-Pentanone, 5-(2,4-dichlorophenyl)-1,1-dimethoxy-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)- These compounds share structural similarities but differ in their specific functional groups and chemical properties, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
107658-85-5 |
|---|---|
Formule moléculaire |
C15H17Cl2N3O2 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-14(2,3)13(21)15(22,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,22H,7H2,1-3H3 |
Clé InChI |
FABRZCZERVHQNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


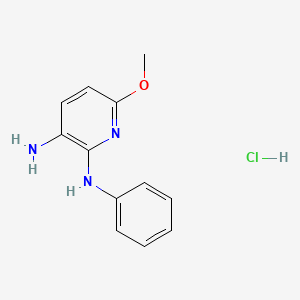
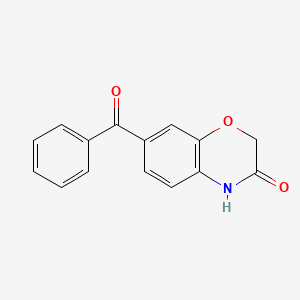

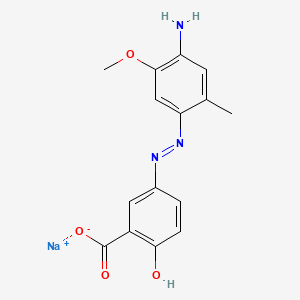
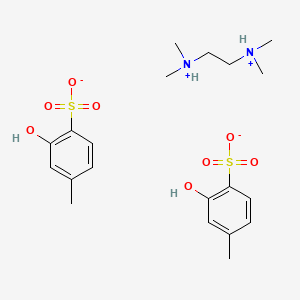
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
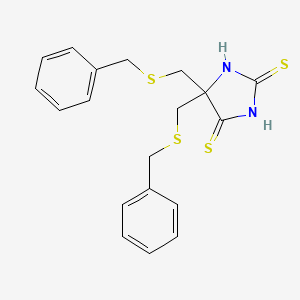
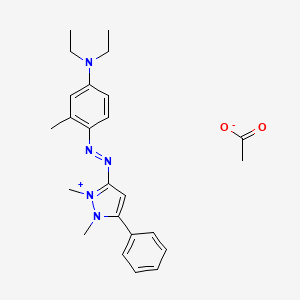
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
